molecular formula C14H12N2S B13994601 4-[(E)-Benzylideneamino]benzene-1-carbothioamide CAS No. 64510-95-8

4-[(E)-Benzylideneamino]benzene-1-carbothioamide

Cat. No.: B13994601
CAS No.: 64510-95-8
M. Wt: 240.33 g/mol
InChI Key: YNIXEPVBPGQCQJ-UHFFFAOYSA-N
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Description

Benzenecarbothioamide,4-[(phenylmethylene)amino]-: is an organic compound with the molecular formula C14H12N2S It is a derivative of benzenecarbothioamide, characterized by the presence of a phenylmethyleneamino group attached to the fourth position of the benzenecarbothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide,4-[(phenylmethylene)amino]- typically involves the reaction of benzenecarbothioamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage between the benzenecarbothioamide and the benzaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenecarbothioamide,4-[(phenylmethylene)amino]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form the corresponding amine derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Benzenecarbothioamide,4-[(phenylmethylene)amino]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable compound for medicinal chemistry research.

Industry: In the industrial sector, benzenecarbothioamide,4-[(phenylmethylene)amino]- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of benzenecarbothioamide,4-[(phenylmethylene)amino]- involves its interaction with specific molecular targets. The phenylmethyleneamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzenecarbothioamide: The parent compound, lacking the phenylmethyleneamino group.

    Thiobenzamide: A similar compound with a sulfur atom replacing the oxygen in the amide group.

    Benzothioamide: Another related compound with a sulfur atom in the amide group.

Uniqueness: Benzenecarbothioamide,4-[(phenylmethylene)amino]- is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

64510-95-8

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(benzylideneamino)benzenecarbothioamide

InChI

InChI=1S/C14H12N2S/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-10H,(H2,15,17)

InChI Key

YNIXEPVBPGQCQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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